molecular formula C10H16O4 B13402596 4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate

4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate

Cat. No.: B13402596
M. Wt: 200.23 g/mol
InChI Key: CZFQVAZEWFKUTC-SREVYHEPSA-N
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Description

4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate is an organic compound that belongs to the class of esters. Esters are commonly used in various industrial applications due to their pleasant aromas and chemical properties. This compound, in particular, may have unique properties due to its specific structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate typically involves esterification reactions. One common method is the reaction of tert-butyl alcohol with ethyl (Z)-but-2-enedioate in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters would be crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions might convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate may find applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a reagent.

    Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, or other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In general, esters can interact with various molecular targets through ester hydrolysis, leading to the formation of alcohols and acids. These reactions are often catalyzed by enzymes such as esterases in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar reactivity but different physical properties.

    Methyl tert-butyl ether (MTBE): Another compound with a tert-butyl group, used as a fuel additive.

    Diethyl maleate: A related ester with a similar structure but different substituents.

Uniqueness

4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate is unique due to its specific combination of functional groups, which may impart distinct chemical and physical properties compared to other esters.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate

InChI

InChI=1S/C10H16O4/c1-5-13-8(11)6-7-9(12)14-10(2,3)4/h6-7H,5H2,1-4H3/b7-6-

InChI Key

CZFQVAZEWFKUTC-SREVYHEPSA-N

Isomeric SMILES

CCOC(=O)/C=C\C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=CC(=O)OC(C)(C)C

Origin of Product

United States

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